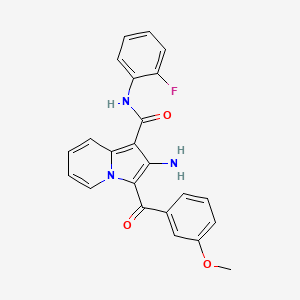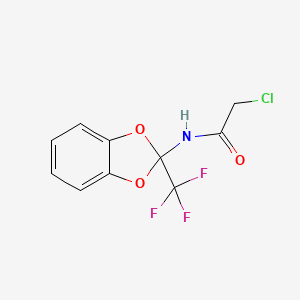
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide is an organic compound that has drawn considerable attention due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound's unique properties stem from its distinctive substituents, which confer unique chemical behaviors and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide typically involves a multistep process, beginning with the preparation of the benzodioxole derivative. This is usually followed by the introduction of the trifluoromethyl group and the acetamide functional group. One common approach starts with the bromination of 1,3-benzodioxole, followed by a nucleophilic substitution reaction to introduce the trifluoromethyl group. The final step involves the acylation reaction to attach the chloroacetamide group under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but employs optimized conditions to maximize yield and minimize costs. Key steps include the careful control of reaction temperatures and the use of catalysts to accelerate the reactions. Purification processes, such as crystallization or chromatography, are typically employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions: 2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to a variety of substituted acetamides.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminium hydride or sodium borohydride.
Nucleophiles: such as hydroxide ions, alkoxides, or amines.
Major Products: Major products formed from these reactions include substituted acetamides, amines, alcohols, and various oxidative derivatives, each potentially useful in different chemical and biological contexts.
科学研究应用
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially those containing trifluoromethyl groups, which are important in medicinal chemistry for enhancing the biological activity of compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials with specific chemical properties, such as fluorinated polymers and agrochemicals.
作用机制
The mechanism by which 2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide exerts its effects is closely related to its structural features:
Molecular Targets: The trifluoromethyl group is known for its ability to enhance the binding affinity of molecules to biological targets, potentially inhibiting specific enzymes or receptors.
Pathways Involved: This compound may interfere with metabolic pathways or signal transduction processes in cells, leading to its observed biological effects. For example, it might inhibit cell division in cancer cells or disrupt bacterial cell walls.
相似化合物的比较
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide stands out due to its trifluoromethyl and benzodioxole groups, which are not commonly found together in similar compounds. Here are a few compounds for comparison:
2-Chloroacetamide: A simpler analogue lacking the trifluoromethyl and benzodioxole moieties, with different reactivity and biological properties.
N-(2-(trifluoromethyl)phenyl)acetamide: Lacks the benzodioxole ring, which can significantly alter its chemical and biological activity.
2-Chloro-N-(1,3-benzodioxol-2-YL)acetamide: Lacks the trifluoromethyl group, impacting its biological interactions and properties.
In comparison, this compound offers a unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3/c11-5-8(16)15-10(9(12,13)14)17-6-3-1-2-4-7(6)18-10/h1-4H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFYTDMGGSKWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
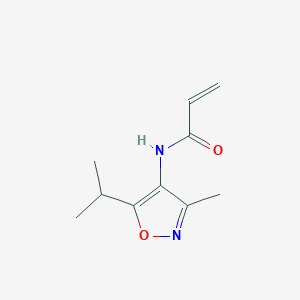
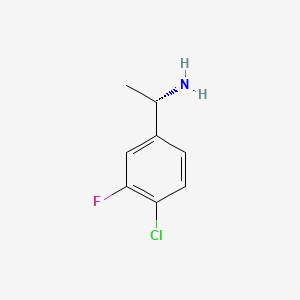
![Ethyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate](/img/structure/B2992554.png)
![1-[(4-Methylphenyl)methyl]-N-[3-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2992555.png)
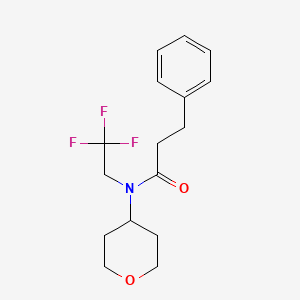
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)
![N-{3-[(2-phenoxyethoxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2992562.png)
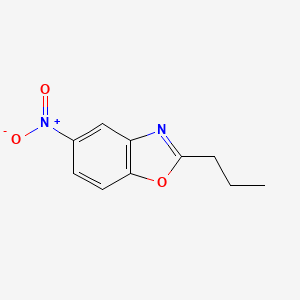
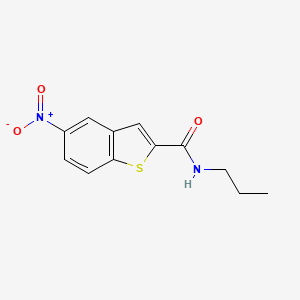
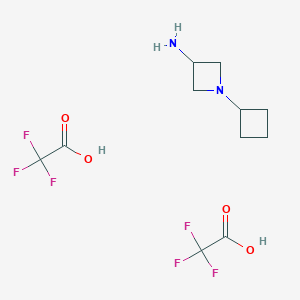
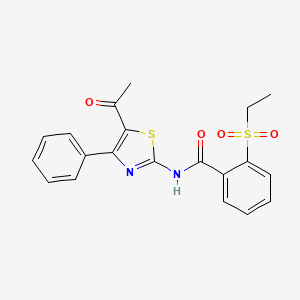
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
